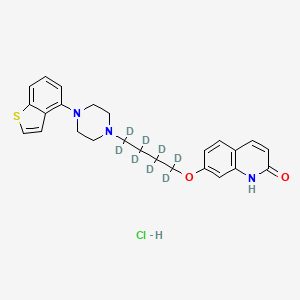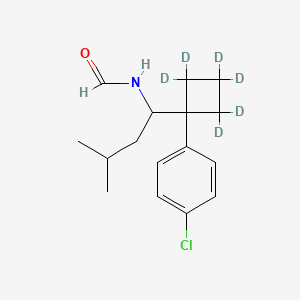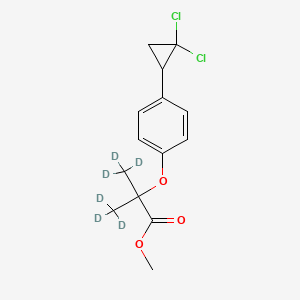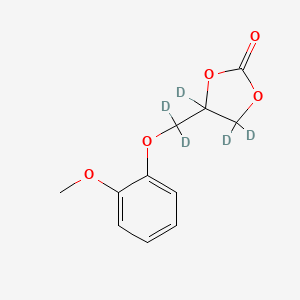
Brexpiprazole-d8 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brexpiprazole-d8 (hydrochloride) is a deuterated form of Brexpiprazole, an atypical antipsychotic medication. It is primarily used in the treatment of major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease . The deuterated form, Brexpiprazole-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
準備方法
Synthetic Routes and Reaction Conditions
Brexpiprazole is synthesized through a multi-step process involving key intermediates. One of the synthetic routes involves the use of 1,4-butanediol as a starting material, which is diprotected and subsequently reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base . The reaction is carried out in N,N-dimethylacetamide as a solvent at elevated temperatures to yield Brexpiprazole with good purity and yield .
Industrial Production Methods
Industrial production of Brexpiprazole involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes the use of sodium carbonate as a base and N,N-dimethylacetamide as a solvent. The reaction is carried out at elevated temperatures, and the product is purified using analytical methods such as 1H NMR, 13C NMR, HPLC, and HRMS analysis .
化学反応の分析
Brexpiprazole undergoes various chemical reactions, including:
Oxidation: Brexpiprazole can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in Brexpiprazole.
Common reagents used in these reactions include potassium carbonate, sodium carbonate, and various solvents like N,N-dimethylacetamide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Brexpiprazole-d8 (hydrochloride) is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of Brexpiprazole.
Biology: Researchers use Brexpiprazole-d8 to investigate its effects on biological systems and its interactions with biological molecules.
Industry: Brexpiprazole-d8 is used in the development of new formulations and drug delivery systems.
作用機序
Brexpiprazole-d8 exerts its effects by acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This modulation of serotonin and dopamine activity helps alleviate symptoms of psychiatric disorders such as schizophrenia and major depressive disorder. The compound also has high affinity for alpha-adrenergic receptors, contributing to its therapeutic effects .
類似化合物との比較
Brexpiprazole is often compared with Aripiprazole, another atypical antipsychotic. Both compounds act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, but Brexpiprazole has a lower intrinsic activity at D2 receptors and stronger antagonism at 5-HT2A receptors . This results in potentially fewer side effects such as akathisia and extrapyramidal symptoms with Brexpiprazole compared to Aripiprazole . Other similar compounds include Cariprazine and Didesmethylcariprazine, which share similar pharmacological profiles .
特性
分子式 |
C25H28ClN3O2S |
|---|---|
分子量 |
478.1 g/mol |
IUPAC名 |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C25H27N3O2S.ClH/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24;/h3-10,17-18H,1-2,11-16H2,(H,26,29);1H/i1D2,2D2,11D2,16D2; |
InChIキー |
RQCIZERYSLEVFB-GHUHEGGWSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C5C=CSC5=CC=C4.Cl |
正規SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)


![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)


![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)




![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
